
2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of zinc-dependent endopeptidases that play a crucial role in various physiological and pathological processes, including tissue remodeling, wound healing, angiogenesis, and cancer progression. BB-94 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases.
Applications De Recherche Scientifique
Polymer Synthesis and Functionalization
The synthesis and functionalization of polymers have been enhanced by the application of aromatic amides, similar to 2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide. For instance, the novel syntheses of N,N-diisopropyl-4-benzoylbenzamide and related compounds have led to the development of ω-amidopolystyrene and aromatic carboxyl chain-end functionalized polystyrenes. These advancements in polymer chemistry allow for the creation of materials with tailored properties for specific applications, ranging from industrial manufacturing to biomedical devices (Summers & Quirk, 1998).
Molecular Structure Analysis
In the realm of molecular structure analysis, compounds akin to 2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide have been synthesized and characterized through various spectroscopic techniques and X-ray diffraction studies. Such research provides deep insights into the molecular geometries, electronic structures, and intermolecular interactions of aromatic amides, facilitating the design of new molecules with desired chemical and physical properties (Demir et al., 2016).
Chemoselective Reactions
The chemoselectivity of reactions involving aromatic amides, similar to the subject compound, has been explored to synthesize biologically interesting compounds. Studies demonstrate the N-benzoylation of aminophenols using benzoylisothiocyanates in a chemoselective manner, leading to the production of N-(2-hydroxyphenyl)benzamides. Such chemoselective reactions are pivotal in the synthesis of complex organic molecules with potential therapeutic applications (Singh, Lakhan, & Singh, 2017).
Synthesis of High-Energy Compounds
The acid-catalyzed condensation reactions involving benzamide derivatives have been studied for the synthesis of high-energy compounds, such as CL-20 precursors. This research sheds light on the formation mechanisms of hexaazaisowurtzitane derivatives and opens new pathways for the development of advanced materials for applications in explosives and propellants (Paromov et al., 2022).
Supramolecular Chemistry
In supramolecular chemistry, the study of molecular conformations, hydrogen bonding, and supramolecular aggregation of N-substituted benzamides provides valuable information for the design of molecular assemblies and materials with specific functions. The analysis of such compounds contributes to our understanding of molecular recognition processes and the design of novel supramolecular systems (Sagar et al., 2018).
Propriétés
IUPAC Name |
2-[(4-benzoylbenzoyl)amino]-N-(2-benzoyl-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26N2O4/c1-23-16-21-31(29(22-23)33(39)25-12-6-3-7-13-25)37-35(41)28-14-8-9-15-30(28)36-34(40)27-19-17-26(18-20-27)32(38)24-10-4-2-5-11-24/h2-22H,1H3,(H,36,40)(H,37,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNROZPKOKKNUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


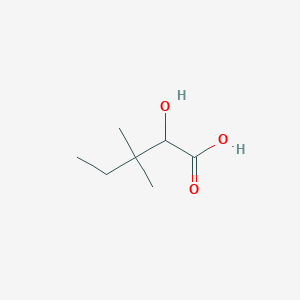
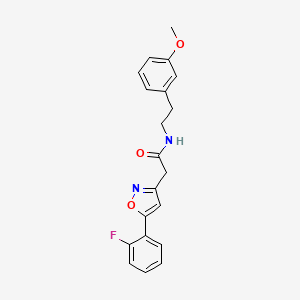
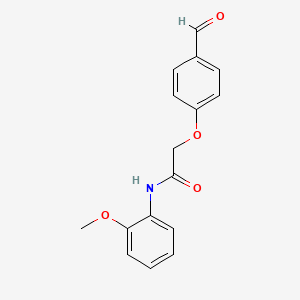
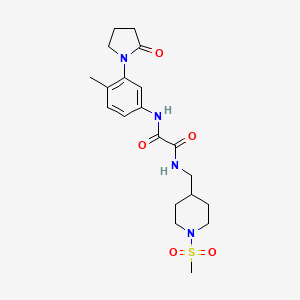
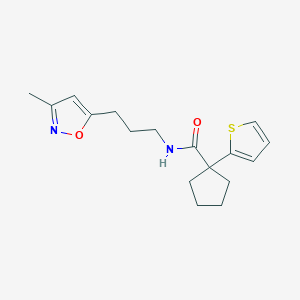
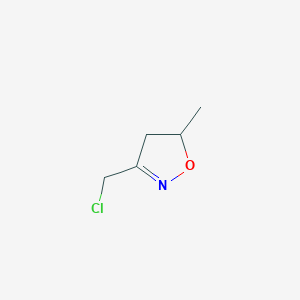
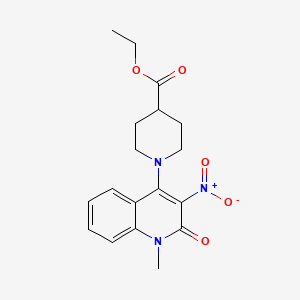
![N-[[6-(Trifluoromethyl)oxan-2-yl]methyl]prop-2-enamide](/img/structure/B2470773.png)
![4-methoxy-N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2470778.png)

![{[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2470780.png)
![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B2470781.png)
